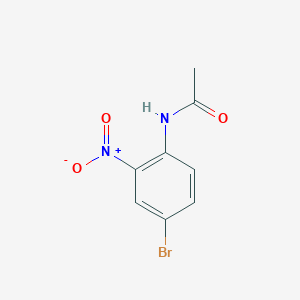

N-(4-Bromo-2-nitrophenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBNCRISSRANNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236818 | |

| Record name | 4'-Bromo-2'-nitroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-50-5 | |

| Record name | N-(4-Bromo-2-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Bromo-2'-nitroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 881-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Bromo-2'-nitroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Bromo-2-nitrophenyl)acetamide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromo-2-nitrophenyl)acetamide is a substituted acetanilide that serves as a crucial intermediate in organic synthesis. Its chemical structure, featuring a bromo, a nitro, and an acetamido group on a benzene ring, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds, particularly benzimidazole derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and explores its potential applications as a key building block in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound, also known as 4'-Bromo-2'-nitroacetanilide, is a stable solid compound. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 881-50-5 | [1] |

| Molecular Formula | C₈H₇BrN₂O₃ | [1] |

| Molecular Weight | 259.06 g/mol | [1] |

| Appearance | Light yellow to yellow or orange solid | [2] |

| Melting Point | 102-104 °C | [3] |

| Boiling Point | 416.8±35.0 °C (Predicted) | [3] |

| Density | 1.720±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water, soluble in organic solvents like Dichloromethane. | |

| InChI | InChI=1S/C8H7BrN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) | [1] |

| SMILES | CC(=O)NC1=C(C=C(C=C1)Br)--INVALID-LINK--[O-] | [1] |

Experimental Protocols: Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the acetylation of 4-bromo-2-nitroaniline using acetic anhydride.

Materials and Reagents

-

4-bromo-2-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ice

Procedure

-

In a suitable reaction vessel, dissolve 4-bromo-2-nitroaniline (1.0 equivalent) in glacial acetic acid.

-

To this solution, add acetic anhydride (1.2 - 1.5 equivalents).

-

Heat the reaction mixture to approximately 95 °C and maintain this temperature with stirring for about 7.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water.

-

Extract the aqueous mixture with dichloromethane three times.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The resulting solid, this compound, can be further purified by recrystallization if necessary. This procedure typically yields an orange solid with a high purity.

Applications in Drug Development: A Precursor to Bioactive Benzimidazoles

While this compound itself is not known to possess significant biological activity, it is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary utility lies in its role as a precursor for the synthesis of substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anthelmintic properties.[4]

A key synthetic transformation involving this compound is its conversion to 6-bromo-substituted benzimidazole derivatives. A plausible synthetic pathway involves the following conceptual steps:

-

Deacetylation: Removal of the acetyl protecting group from the amine.

-

Reduction of the Nitro Group: Conversion of the nitro group to an amine, yielding a diamine intermediate.

-

Cyclization: Reaction of the resulting diamine with a suitable one-carbon synthon (e.g., phosgene or its equivalents) to form the benzimidazolone ring system.

This synthetic route highlights the importance of this compound as a starting material for accessing a specific class of substituted benzimidazoles that can be further elaborated to generate libraries of potential drug candidates.

Caption: A conceptual workflow illustrating the synthetic utility of this compound as a precursor for bioactive benzimidazole derivatives.

Potential Biological Targets of Downstream Benzimidazole Derivatives

Benzimidazole derivatives synthesized from precursors like this compound have been shown to interact with various biological targets, leading to their therapeutic effects. For instance, certain substituted benzimidazoles are known to act as inhibitors of specific enzymes or receptors. While a direct signaling pathway for this compound is not applicable, a logical relationship diagram can illustrate the connection from this starting material to a final bioactive compound and its potential mechanism of action.

Caption: A logical diagram showing the progression from this compound to a bioactive benzimidazole and its potential interaction with a biological target.

Conclusion

This compound is a chemical intermediate of significant value to the drug discovery and development community. While it does not possess inherent biological activity, its utility as a precursor for the synthesis of diverse, biologically active heterocyclic compounds, particularly benzimidazoles, is well-established. This technical guide has provided essential information on its chemical properties, a reliable synthetic protocol, and a clear perspective on its application in the generation of novel therapeutic agents. Further research into the derivatization of this compound holds promise for the discovery of new and effective treatments for a range of diseases.

References

- 1. This compound | C8H7BrN2O3 | CID 136690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H7BrN2O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to N-(4-Bromo-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-Bromo-2-nitrophenyl)acetamide, a chemical compound of interest in synthetic organic chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential applications, presenting data in a clear and accessible format for the scientific community.

Chemical Identity and Nomenclature

The internationally recognized IUPAC name for this compound is This compound [1]. It is classified as an acetamide derivative of 4-bromo-2-nitroaniline.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 881-50-5[1][2][3][4][5] |

| Molecular Formula | C8H7BrN2O3[1][2][3][4][5] |

| Molecular Weight | 259.06 g/mol [1][2][3] |

| Synonyms | 4'-Bromo-2'-nitroacetanilide, 4-Bromo-2-nitroacetanilide, N-Acetyl 4-bromo-2-nitroaniline[1][2][3][6] |

| InChIKey | GUBNCRISSRANNO-UHFFFAOYSA-N[1][4][5] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Light yellow to yellow solid[3] |

| Melting Point | 102-104 °C[3] |

| Boiling Point | 416.8 °C at 760 mmHg (Predicted)[2][3] |

| Density | 1.720 g/cm³ (Predicted)[3] |

| pKa | 12.96 (Predicted)[3] |

| LogP | 1.8[1] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the acetylation of 4-bromo-2-nitroaniline. The following protocols provide detailed methodologies for its preparation.

Protocol 1: Acetylation using Acetic Anhydride in Acetic Acid

This is a common and high-yield method for the synthesis of this compound.

-

Reactants:

-

4-Bromo-2-nitroaniline (1.0 equivalent)

-

Acetic anhydride (1.6 equivalents)

-

Acetic acid (as solvent)

-

-

Procedure:

-

Dissolve 4-bromo-2-nitroaniline (e.g., 30.3 g, 138 mmol) in acetic acid (e.g., 240 mL).[3][7]

-

Add acetic anhydride (e.g., 22.44 g, 220.2 mmol) to the solution.[3][7]

-

Heat the reaction mixture to 95 °C and maintain this temperature for 7.5 hours.[3][7]

-

After the reaction is complete, cool the solution to room temperature.[3][7]

-

Pour the cooled reaction mixture into ice water (e.g., 600 mL) to precipitate the product.[3][7]

-

Extract the product with dichloromethane (e.g., 3 x 90 mL).[3][7]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[3][7]

-

Concentrate the organic phase under reduced pressure to obtain this compound as an orange solid. This method reports a yield of 99.1%.[3][7]

-

Protocol 2: Nitration of 4-Bromoacetanilide

An alternative synthesis involves the nitration of 4-bromoacetanilide.

-

Reactants:

-

4-Bromoaniline

-

Acetic anhydride

-

Nitric acid

-

-

Procedure:

-

Mix 4-bromoaniline (e.g., 51.6 g) with acetic anhydride (e.g., 210 mL) under vigorous stirring to form 4-bromoacetanilide in situ.[6]

-

Raise the temperature to 65 °C over 10 minutes, then allow it to cool to room temperature over one hour.[6]

-

Use an ice bath to maintain the temperature between 15-20 °C.[6]

-

Add nitric acid (density 1.42, e.g., 30 mL) dropwise over one hour.[6]

-

Isolate the resulting yellow 4-bromo-2-nitroacetanilide by pouring the reaction solution into ice water and filtering the precipitate.[6]

-

Logical Relationship of Compound Classification

Caption: Hierarchical classification of this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound and its structural analogs are valuable intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

-

Anticancer Drug Analogs: This compound serves as a building block in the synthesis of libraries of potential anticancer agents. Its reactive sites allow for further chemical modifications to generate diverse molecular structures for screening.

-

Antidiabetic Agents: While not directly studied, related acetamide derivatives have been investigated as potential antidiabetic agents. For example, a study on 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][7]thiazin-2-yl)-N-(2-bromophenyl) acetamide showed inhibitory activity against α-glucosidase and α-amylase, suggesting the therapeutic potential of this class of compounds[8].

-

Antibacterial Agents: The core structure is related to other compounds with demonstrated biological activity. For instance, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized and shown to have antibacterial activity against extensively drug-resistant S. Typhi[9]. This suggests that the bromo-nitrophenyl-acetamide scaffold could be a starting point for developing new antimicrobial agents.

Spectroscopic Data

Characterization of this compound is typically performed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The NIST Chemistry WebBook provides reference IR spectra for 4'-Bromo-2'-nitroacetanilide[4].

-

Mass Spectrometry (MS): Mass spectral data (electron ionization) is also available through the NIST database, which is essential for confirming the molecular weight and fragmentation pattern of the compound[10].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectral data has been recorded and is available in public databases, aiding in the structural elucidation of the molecule[1].

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Hazard Statements:

-

Precautionary Statements: Standard precautions for handling harmful chemicals should be observed, including wearing appropriate personal protective equipment (PPE), avoiding inhalation and contact with skin and eyes, and ensuring adequate ventilation[2][3].

This guide provides a foundational understanding of this compound for researchers and professionals. The detailed protocols and compiled data facilitate its synthesis, characterization, and exploration in various research and development endeavors.

References

- 1. This compound | C8H7BrN2O3 | CID 136690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4'-BROMO-2'-NITROACETANILIDE | 881-50-5 [chemicalbook.com]

- 4. 4'-Bromo-2'-nitroacetanilide [webbook.nist.gov]

- 5. 4'-Bromo-2'-nitroacetanilide [webbook.nist.gov]

- 6. prepchem.com [prepchem.com]

- 7. 4'-BROMO-2'-NITROACETANILIDE synthesis - chemicalbook [chemicalbook.com]

- 8. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 4'-Bromo-2'-nitroacetanilide [webbook.nist.gov]

An In-depth Technical Guide to Sulfamethoxazole

Disclaimer: The provided CAS number 881-50-5 corresponds to 4'-Bromo-2'-nitroacetanilide, a chemical intermediate. The detailed requirements of this request for information on signaling pathways and extensive experimental data strongly suggest an interest in a well-studied active pharmaceutical ingredient. Based on this, the following technical guide focuses on Sulfamethoxazole , a widely researched and clinically significant sulfonamide antibiotic, which aligns with the depth and nature of the user's query.

Chemical Information and Physical Properties

Sulfamethoxazole is a synthetic antimicrobial agent belonging to the sulfonamide class.[1] It is structurally similar to para-aminobenzoic acid (PABA).[2]

| Property | Value | Reference |

| IUPAC Name | 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | [3] |

| CAS Number | 723-46-6 | |

| Molecular Formula | C10H11N3O3S | [3] |

| Molecular Weight | 253.28 g/mol | [4] |

| Melting Point | 167 °C | |

| Water Solubility | Limited | [] |

| pKa | 5.7 | |

| LogP | 0.89 |

Mechanism of Action and Signaling Pathway

Sulfamethoxazole is a bacteriostatic antibiotic that inhibits the synthesis of dihydrofolic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase (DHPS).[6] This inhibition blocks the bacterial folic acid synthesis pathway, which is essential for the production of nucleic acids and proteins necessary for bacterial growth and replication.[1][2] Humans are not affected by this mechanism as they obtain folic acid from their diet.[2]

Sulfamethoxazole is often administered in combination with trimethoprim, which inhibits a subsequent step in the folic acid pathway, specifically the enzyme dihydrofolate reductase (DHFR).[1][6] This sequential blockade results in a synergistic bactericidal effect and helps to slow the development of bacterial resistance.[7]

Pharmacokinetic Properties

Sulfamethoxazole is rapidly and well-absorbed following oral administration.[2] It is widely distributed throughout the body tissues.[2]

| Parameter | Value | Reference |

| Bioavailability | 85-90% | [7] |

| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | [2][7] |

| Plasma Protein Binding | ~70% (primarily to albumin) | [2][7] |

| Volume of Distribution | 13 L | [7] |

| Metabolism | Primarily hepatic, via N-acetylation (by NAT enzymes) and oxidation (by CYP2C9). | [2][7] |

| Elimination Half-life | 10 hours | [2][7] |

| Excretion | Primarily renal, via glomerular filtration and tubular secretion. | [2][7] |

Experimental Protocols

In Vitro Dissolution Study of Sulfamethoxazole Oral Suspensions

This protocol is adapted from a study evaluating the in vivo performance of sulfamethoxazole and trimethoprim from oral suspensions using in vitro release data.[8]

Objective: To determine the in vitro dissolution profile of Sulfamethoxazole from a pediatric oral suspension.

Materials:

-

Sulfamethoxazole/Trimethoprim oral suspension (e.g., Bactrim® 200-40 mg/5 ml)[8]

-

Mini paddle apparatus (USP Apparatus 2)[8]

-

Dissolution media:

-

UV-Vis Spectrophotometer

-

Syringes and filters (0.45 µm)

Methodology:

-

Media Preparation: Prepare 200 mL of each dissolution medium.[8]

-

Apparatus Setup: Set up the mini paddle apparatus with a paddle speed of 100 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5 °C.[8]

-

Sample Introduction: Introduce a known volume of the oral suspension into the dissolution vessel containing the pre-warmed medium.

-

Sampling: At predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.

-

Sample Processing: Immediately filter the withdrawn sample through a 0.45 µm filter.

-

Volume Replacement: Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

-

Quantification: Analyze the concentration of Sulfamethoxazole in the filtered samples using a validated UV derivative spectrophotometric method.[8]

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.

Clinical Use and Significance

Sulfamethoxazole, typically in combination with trimethoprim (co-trimoxazole), is used to treat a variety of bacterial infections.[7] These include:

-

Urinary tract infections[9]

-

Acute otitis media in children[9]

-

Acute exacerbations of chronic bronchitis[9]

-

Shigellosis[9]

-

Pneumocystis jirovecii pneumonia (PCP) for both treatment and prophylaxis[9]

-

Traveler's diarrhea[9]

The synergistic action of the combination is crucial for its broad spectrum of activity and in delaying the emergence of resistant bacterial strains.[7] However, the development of resistance is an ongoing concern, and its use should be guided by susceptibility testing whenever possible.[6] Clinicians should also be aware of potential adverse effects, including hypersensitivity reactions and the potential for folate deficiency with long-term use.[7]

References

- 1. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 2. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 3. 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide; silver | C10H11AgN3O3S | CID 6102242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 6. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Bromo-2-nitrophenyl)acetamide

This technical guide provides comprehensive information on the chemical properties, synthesis, and characterization of N-(4-Bromo-2-nitrophenyl)acetamide, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Properties

This compound is a substituted acetanilide derivative. The presence of bromo and nitro functional groups on the phenyl ring makes it a versatile precursor for further chemical modifications.

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₇BrN₂O₃[1][2][3] |

| Molecular Weight | 259.06 g/mol [2][4] |

| CAS Number | 881-50-5[1][2][3] |

Structural Elucidation

The molecular structure of this compound consists of a central phenyl ring substituted with a bromo group at the 4-position, a nitro group at the 2-position, and an acetamide group at the 1-position.

Caption: Logical relationship of functional groups.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of this compound.

This protocol describes the acetylation of 4-bromo-2-nitroaniline.

Materials:

-

4-bromo-2-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Dissolve 1.0 equivalent of 4-bromo-2-nitroaniline in a minimal amount of glacial acetic acid in a round-bottom flask with gentle warming.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 1.1 equivalents of acetic anhydride to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified product under vacuum.

The identity and purity of the synthesized compound should be confirmed through various analytical techniques.

Caption: Experimental workflow for characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic peaks for the aromatic protons, the methyl protons of the acetamide group, and the amide proton.

-

¹³C NMR: Prepare a more concentrated sample (20-50 mg) in the same deuterated solvent. The spectrum will confirm the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS):

-

Utilize a technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to determine the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Assess the purity of the final compound using a reverse-phase HPLC method. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid. The purity is determined by the peak area percentage of the main product peak.

-

References

Synonyms for 4'-Bromo-2'-nitroacetanilide.

An In-depth Technical Guide to 4'-Bromo-2'-nitroacetanilide and Its Synonyms

For professionals in research, chemical synthesis, and drug development, precise identification of chemical compounds is paramount. This guide provides a comprehensive overview of 4'-Bromo-2'-nitroacetanilide, focusing on its various synonyms, chemical identifiers, physical properties, and relevant experimental protocols.

Nomenclature and Synonyms

4'-Bromo-2'-nitroacetanilide is known by a variety of names in chemical literature and databases. Understanding these synonyms is crucial for exhaustive literature searches and accurate procurement. The primary name and its most common synonyms are listed below.

A comprehensive list of alternative names and identifiers includes:

-

4-Bromo-2-nitroacetanilide[4]

Chemical and Physical Data

The fundamental physicochemical properties of 4'-Bromo-2'-nitroacetanilide are summarized in the tables below, providing a clear reference for experimental design and safety considerations.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 881-50-5 | [1][2][4][5] |

| Molecular Formula | C₈H₇BrN₂O₃ | [1][2][4][5] |

| Molecular Weight | 259.06 g/mol | [3][8] |

| IUPAC InChI | InChI=1S/C8H7BrN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) | [2][4][6] |

| IUPAC InChIKey | GUBNCRISSRANNO-UHFFFAOYSA-N | [1][2][4] |

| PubChem CID | 136690 | [5][6] |

| EINECS | 618-120-2 | [5][6] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 102-104°C | [3][5] |

| Boiling Point | 416.8°C at 760 mmHg | [5][9] |

| Density | 1.72 g/cm³ | [5][9] |

| pKa | 12.96 ± 0.70 (Predicted) | [3][6] |

| LogP | 1.8 - 2.91 | [1][5][8] |

| Appearance | Light yellow to yellow or orange solid | [3][10] |

| Flash Point | 205.9°C | [5][9] |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. Below are synthesis and analysis protocols associated with 4'-Bromo-2'-nitroacetanilide.

Synthesis of 4'-Bromo-2'-nitroacetanilide from 4-Bromo-2-nitroaniline

This procedure details the acetylation of 4-bromo-2-nitroaniline to yield the target compound.

Materials:

Procedure:

-

Dissolve 4-bromo-2-nitroaniline in acetic acid in a suitable reaction vessel.[3][10]

-

Heat the reaction mixture to 95°C and maintain this temperature for 7.5 hours.[3][10]

-

After the reaction is complete, cool the solution to room temperature.[3][10]

-

Slowly pour the cooled reaction mixture into 600 mL of ice water.[3][10]

-

Once the ice has melted, extract the aqueous mixture with dichloromethane (3 x 90 mL).[3][10]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[3][10]

-

Concentrate the organic phase under reduced pressure to obtain this compound as an orange solid. The reported yield is approximately 99.1%.[3][10]

Synthesis of 4'-Bromo-2'-nitroacetanilide from 4-Bromoaniline

This alternative method involves the acetylation of 4-bromoaniline followed by nitration.

Materials:

Procedure:

-

Mix 4-bromoaniline and acetic anhydride with strong agitation.[7]

-

Raise the temperature to 65°C over 10 minutes, then allow it to cool to room temperature over one hour.[7]

-

Use an ice bath to maintain the temperature between 15-20°C.[7]

-

Add nitric acid dropwise over one hour.[7]

-

Isolate the resulting yellow 4-bromo-2-nitroacetanilide by pouring the reaction solution into ice water and filtering the precipitate.[7]

High-Performance Liquid Chromatography (HPLC) Analysis

4'-Bromo-2'-nitroacetanilide can be analyzed using a reverse-phase (RP) HPLC method.[1]

Methodology:

-

Column: Newcrom R1[1]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[1]

-

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid. This method is scalable for preparative separation and suitable for pharmacokinetic studies.[1]

Applications

The primary use of 4'-Bromo-2'-nitroacetanilide is as an intermediate in organic synthesis and for research and development purposes.[11] It serves as a building block for more complex molecules, including analogs of anticancer drugs.[12]

Logical Relationships Diagram

The following diagram illustrates the network of identifiers and synonyms for 4'-Bromo-2'-nitroacetanilide.

Caption: Interrelationship of names and identifiers for 4'-Bromo-2'-nitroacetanilide.

References

- 1. 4’-Bromo-2’-nitroacetanilide | SIELC Technologies [sielc.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 4'-BROMO-2'-NITROACETANILIDE | 881-50-5 [chemicalbook.com]

- 4. 4'-Bromo-2'-nitroacetanilide [webbook.nist.gov]

- 5. guidechem.com [guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound | C8H7BrN2O3 | CID 136690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 4'-BROMO-2'-NITROACETANILIDE synthesis - chemicalbook [chemicalbook.com]

- 11. 4'-BROMO-2'-NITROACETANILIDE - Safety Data Sheet [chemicalbook.com]

- 12. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]

An In-depth Technical Guide to Nitroacetanilide Compounds: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and properties of nitroacetanilide compounds. Nitroacetanilides are crucial intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and dyes. This document details the historical context of their discovery, provides structured data on their physicochemical properties, and outlines detailed experimental protocols for their synthesis and characterization.

Discovery and Historical Context

The history of nitroacetanilide is intrinsically linked to the development of electrophilic aromatic substitution reactions in the 19th century. The nitration of aromatic compounds, a cornerstone of organic synthesis, paved the way for the creation of a vast array of novel molecules.

The synthesis of nitroacetanilide is a classic example of electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on an aromatic ring. The foundational work on nitration and other electrophilic aromatic substitutions, such as the Friedel-Crafts reactions discovered in 1877 by Charles Friedel and James Crafts, provided the chemical framework necessary for the synthesis of substituted aromatic compounds like nitroacetanilide.[1][2] The ability to introduce a nitro group onto the acetanilide backbone opened up new avenues for the synthesis of dyes and pharmaceuticals, driving further research into the regioselectivity and reaction mechanisms of these transformations.

Physicochemical Properties of Nitroacetanilide Isomers

Nitroacetanilide exists in three isomeric forms: ortho (o-), meta (m-), and para (p-). The position of the nitro group on the aromatic ring significantly influences the physical and chemical properties of each isomer. The following table summarizes key quantitative data for easy comparison.

| Property | o-Nitroacetanilide | m-Nitroacetanilide | p-Nitroacetanilide |

| Molecular Formula | C₈H₈N₂O₃ | C₈H₈N₂O₃ | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol | 180.16 g/mol | 180.16 g/mol [1][3] |

| Melting Point | 93-94 °C[4] | 151-158 °C[4][5][6][7] | 214-217 °C[3][4] |

| Boiling Point | 100 °C @ 0.133 kPa[8] | 100 °C @ 9.84 x 10⁻⁴ kPa[5] | 408.9 °C (decomposes)[9] |

| Density | 1.42 g/cm³[4] | 1.340 g/cm³[5] | 1.34 g/cm³[9] |

| Appearance | Yellow leaflets[4] | Leaflets, white needle crystals[4][5] | Prisms, white-green or brown solid[4][9] |

| Solubility in Water | Moderately soluble in cold water, freely soluble in boiling water.[4] | Sparingly soluble in hot water.[4] | Almost insoluble in cold water, soluble in hot water.[4][10] |

| Solubility in Organic Solvents | Soluble in chloroform, alcohol, and ether.[4] | Freely soluble in chloroform and nitrobenzene; practically insoluble in ether.[4] | Soluble in alcohol and ether.[4][10] |

Synthesis of Nitroacetanilide Isomers

The primary method for synthesizing nitroacetanilide is the nitration of acetanilide. This reaction typically yields a mixture of the ortho and para isomers, with the para isomer being the major product due to steric hindrance at the ortho position. The meta isomer is synthesized through a different route, typically by the acetylation of m-nitroaniline.

Synthesis of p-Nitroacetanilide and o-Nitroacetanilide

The nitration of acetanilide is a standard laboratory procedure that serves as an excellent example of electrophilic aromatic substitution. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group.

The mechanism involves the generation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid, which then acts as the electrophile.

Caption: Mechanism of Electrophilic Aromatic Substitution for the Nitration of Acetanilide.

This protocol is adapted from established laboratory procedures.[11][12][13]

Materials:

-

Acetanilide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Glacial Acetic Acid

-

Ethanol

-

Ice

Procedure:

-

In a flask, dissolve acetanilide in glacial acetic acid.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid while stirring.

-

In a separate container, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Slowly add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the precipitate and wash it thoroughly with cold water to remove any residual acid.

-

The crude product is a mixture of o- and p-nitroacetanilide. Recrystallize the solid from ethanol. The p-nitroacetanilide, being less soluble, will crystallize out upon cooling, while the more soluble o-nitroacetanilide will remain in the mother liquor.[12]

-

Collect the crystals of p-nitroacetanilide by filtration and dry them.

Synthesis of m-Nitroacetanilide

The synthesis of m-nitroacetanilide is achieved by the acetylation of m-nitroaniline. The amino group is a meta-director, but direct nitration of aniline can lead to oxidation. Therefore, protecting the amino group via acetylation is a common strategy. However, to obtain the pure meta isomer, it is more straightforward to start with m-nitroaniline.

Caption: Experimental workflow for the synthesis of m-nitroacetanilide from m-nitroaniline.

This protocol is based on the general procedure for the acetylation of anilines.[14][15]

Materials:

-

m-Nitroaniline

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Sodium Acetate (optional, as a catalyst)

-

Ethanol

Procedure:

-

Dissolve m-nitroaniline in glacial acetic acid in a round-bottom flask.

-

Add acetic anhydride to the solution. A catalytic amount of sodium acetate can also be added.

-

Heat the reaction mixture under reflux for a specified period.

-

After cooling, pour the reaction mixture into cold water to precipitate the crude m-nitroacetanilide.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from ethanol to obtain pure m-nitroacetanilide.

Characterization of Nitroacetanilide Isomers

The synthesized nitroacetanilide isomers can be characterized using a variety of analytical techniques to confirm their identity and purity.

Melting Point Analysis: The melting point is a crucial physical property for the initial identification and purity assessment of the isomers. Each isomer has a distinct melting point range, as detailed in the table above. A sharp melting point close to the literature value indicates a high degree of purity.[16]

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for nitroacetanilides include the N-H stretch of the amide, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule. The chemical shifts and splitting patterns of the aromatic protons are particularly useful for distinguishing between the ortho, meta, and para isomers.[19][20]

Chromatographic Techniques:

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of a reaction and to assess the purity of the product. The different isomers will have different Rf values.[16]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate the isomers and to determine their molecular weight and fragmentation patterns, further confirming their identity.[16]

Applications in Research and Drug Development

Nitroacetanilide compounds, particularly p-nitroacetanilide, are valuable precursors in the synthesis of various organic compounds. They are widely used as intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals.[1][21] For instance, p-nitroacetanilide can be hydrolyzed to p-nitroaniline, a key component in the synthesis of azo dyes and the analgesic drug paracetamol (acetaminophen).[1][22] The study of the reactivity and properties of nitroacetanilide isomers continues to be relevant in the fields of medicinal chemistry and materials science.

References

- 1. p-Nitroacetanilide Study Material [unacademy.com]

- 2. Synthesis, Crystal Growth and Characterization of Organic NLO Material: M-Nitroacetanilide [scirp.org]

- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 4. Nitroacetanilide [drugfuture.com]

- 5. chembk.com [chembk.com]

- 6. 3′-硝基乙酰苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3 -Nitroacetanilide 97 122-28-1 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. Nitroacetanilide - Wikipedia [en.wikipedia.org]

- 10. chembk.com [chembk.com]

- 11. fchpt.stuba.sk [fchpt.stuba.sk]

- 12. byjus.com [byjus.com]

- 13. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]

- 14. scribd.com [scribd.com]

- 15. youtube.com [youtube.com]

- 16. P-Nitroacetanilide Lab Report - 1516 Words | Cram [cram.com]

- 17. researchgate.net [researchgate.net]

- 18. 4'-Nitroacetanilide(104-04-1) IR Spectrum [chemicalbook.com]

- 19. ORGANIC SPECTROSCOPY INTERNATIONAL: p-nitroacetanilide [orgspectroscopyint.blogspot.com]

- 20. spectrabase.com [spectrabase.com]

- 21. Page loading... [guidechem.com]

- 22. magritek.com [magritek.com]

The Pivotal Role of N-(4-Bromo-2-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – N-(4-Bromo-2-nitrophenyl)acetamide, a key chemical intermediate, is gaining significant attention among researchers and scientists in the field of drug development and fine chemical synthesis. This technical guide provides an in-depth overview of its synthesis, properties, and its crucial role as a precursor to biologically active molecules, particularly substituted benzimidazoles.

Chemical Properties and Synthesis

This compound is a stable, solid compound with the chemical formula C₈H₇BrN₂O₃.[1] Its chemical structure, characterized by a bromo and a nitro group on the phenyl ring, makes it a versatile building block in organic synthesis.

The primary and most efficient method for the synthesis of this compound involves the acetylation of 4-bromo-2-nitroaniline with acetic anhydride. This reaction typically proceeds with high yields.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrN₂O₃ | [1] |

| Molecular Weight | 259.06 g/mol | [1] |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 102-104 °C | |

| CAS Number | 881-50-5 | [1] |

Experimental Protocol: Synthesis of this compound

Materials:

-

4-bromo-2-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Dichloromethane

-

Ice

Procedure:

-

Dissolve 4-bromo-2-nitroaniline in glacial acetic acid.

-

Add acetic anhydride to the solution.

-

Heat the reaction mixture, for example, to 95°C for several hours.

-

Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

-

Collect the solid product by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Role as a Key Intermediate in Benzimidazole Synthesis

A primary application of this compound is its use as a precursor for the synthesis of 6-bromo-2-substituted-1H-benzimidazoles. This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities.[2][3] The synthesis involves a two-step process: reduction of the nitro group followed by cyclization.

Experimental Workflow: From this compound to 6-Bromo-2-substituted-1H-benzimidazole

Caption: Synthetic pathway from this compound to 6-Bromo-2-substituted-1H-benzimidazoles.

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-1H-benzimidazole

Step 1: Reduction of this compound

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

Suspend this compound in ethanol.

-

Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise while stirring.

-

Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the crude diamine.

-

Extract the product, N-(2-amino-4-bromophenyl)acetamide, with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Cyclization to form 6-Bromo-2-methyl-1H-benzimidazole

Materials:

-

N-(2-Amino-4-bromophenyl)acetamide (from Step 1)

-

Acetic acid

-

Hydrochloric acid (4N)

Procedure:

-

Reflux the N-(2-amino-4-bromophenyl)acetamide obtained from the previous step in 4N hydrochloric acid. The acetyl group will cyclize with the adjacent amino group.

-

After completion of the reaction, cool the mixture.

-

Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the benzimidazole derivative.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization.

Biological Significance of Derived Benzimidazoles

The 6-bromo-2-substituted-benzimidazoles synthesized from this compound exhibit a remarkable range of pharmacological activities, making them attractive candidates for drug discovery programs.

Table 2: Reported Biological Activities of 6-Bromo-2-substituted-benzimidazoles

| Biological Activity | Description | Reference |

| Immunomodulatory | Can act as both immunosuppressors and immunostimulators, affecting macrophages and T-lymphocytes. | [2][3] |

| Anticancer | Show cytotoxicity against various cancer cell lines, including colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia. | [2][3] |

| Anti-inflammatory | Inhibit the production of nitric oxide (NO), a key mediator in inflammation. | [2][3] |

| Antioxidant | Exhibit radical scavenging activity. | [2][3] |

Potential Signaling Pathways

The diverse biological activities of these benzimidazole derivatives suggest their interaction with multiple cellular signaling pathways. For instance, their anti-inflammatory effects, characterized by the inhibition of nitric oxide production, likely involve the modulation of the NF-κB signaling pathway, which is a critical regulator of inflammatory responses. Their cytotoxic effects on cancer cells may be mediated through the induction of apoptosis, potentially involving pathways regulated by Bcl-2 family proteins and caspases.

Caption: Postulated inhibition of the NF-κB signaling pathway by 6-bromo-2-substituted-benzimidazoles.

Conclusion

This compound serves as a vital and versatile intermediate in organic synthesis, particularly for the generation of a library of biologically active 6-bromo-2-substituted-benzimidazoles. The straightforward synthesis of the intermediate and its efficient conversion to valuable heterocyclic compounds underscore its importance in the fields of medicinal chemistry and drug development. Further exploration of the pharmacological profiles of its derivatives is warranted to unlock their full therapeutic potential.

References

An In-depth Technical Guide to Substituted Acetanilide Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetanilide, a simple N-phenylacetamide, was one of the earliest synthetic analgesics and antipyretics, first introduced into medicine in 1886.[1][2] While its own use was curtailed due to toxicity, its discovery spurred the development of a vast and diverse class of molecules: the substituted acetanilide derivatives.[3][4] These compounds, characterized by an acetamido group attached to a variously substituted phenyl ring, have become a cornerstone of medicinal chemistry. Researchers have successfully modified the basic acetanilide scaffold to produce compounds with a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][5] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and key experimental protocols related to substituted acetanilide derivatives, with a focus on their application in modern research and drug development.

Synthesis and Characterization of Substituted Acetanilide Derivatives

The synthesis of substituted acetanilide derivatives is a cornerstone of organic and medicinal chemistry, with several well-established methods available. The most common approach involves the acylation of a substituted aniline.

General Synthesis Protocol: Acetylation of Substituted Anilines

A prevalent and straightforward method for synthesizing substituted acetanilide derivatives is the acetylation of the corresponding substituted aniline using acetic anhydride.[3][6][7]

Materials:

-

Substituted aniline

-

Acetic anhydride

-

Glacial acetic acid or a catalyst such as concentrated hydrochloric acid or zinc powder[3][6]

-

Sodium acetate (in some procedures)

-

Water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (Erlenmeyer flask, beaker, graduated cylinders)

-

Heating apparatus (hot plate or water bath)

-

Filtration apparatus (Büchner funnel, vacuum flask)

Procedure:

-

Dissolution: The substituted aniline is dissolved in a suitable solvent. For instance, aniline can be dissolved in water with the aid of concentrated hydrochloric acid to form the aniline hydrochloride salt, which is soluble.[3] Alternatively, glacial acetic acid can be used as the solvent.[6]

-

Acetylation: Acetic anhydride is added to the solution of the substituted aniline. The reaction is often performed with stirring. In some protocols, a solution of sodium acetate in water is added immediately after the acetic anhydride to neutralize the formed acid and promote the precipitation of the product.[3]

-

Precipitation and Isolation: The reaction mixture is cooled, often in an ice bath, to induce the precipitation of the crude substituted acetanilide. The solid product is then collected by vacuum filtration and washed with cold water to remove impurities.[3][7]

-

Purification: The crude product is purified by recrystallization, typically from a hot solvent such as ethanol or a water-ethanol mixture.[6]

-

Characterization: The structure and purity of the synthesized derivative are confirmed using various spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretching of the amide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[8][9]

-

A general workflow for the synthesis and characterization of substituted acetanilide derivatives is depicted below.

Caption: General workflow for the synthesis and characterization of substituted acetanilides.

Key Biological Activities and Mechanisms of Action

Substituted acetanilides exhibit a broad spectrum of biological activities, which are largely dependent on the nature and position of the substituents on the phenyl ring. Two of the most extensively researched areas are their roles as anti-inflammatory/analgesic agents and as anticancer therapeutics.

Anti-inflammatory and Analgesic Activity: COX Inhibition

Many substituted acetanilide derivatives exert their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][10] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[11] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation and pain with fewer gastrointestinal side effects associated with non-selective COX inhibitors.[10][12]

The signaling pathway involving COX-2 in inflammation is illustrated below.

Caption: The COX-2 signaling pathway in inflammation and its inhibition by substituted acetanilides.

Anticancer Activity: EGFR Kinase Inhibition

Certain substituted acetanilide derivatives have been developed as potent anticancer agents, particularly for the treatment of non-small cell lung cancer (NSCLC).[13] A key target in NSCLC is the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase.[14] Mutations in the EGFR gene can lead to its constitutive activation, triggering downstream signaling pathways that promote cell proliferation, survival, and metastasis.[14][15] Acetanilide-based derivatives have been designed to act as EGFR tyrosine kinase inhibitors (TKIs), blocking the ATP-binding site of the receptor and thereby inhibiting its activity.[16]

The EGFR signaling pathway and its role in NSCLC are depicted in the following diagram.

Caption: The EGFR signaling pathway in NSCLC and its inhibition by acetanilide-based TKIs.

Quantitative Data on Substituted Acetanilide Derivatives

The biological activity of substituted acetanilide derivatives is quantified using various in vitro and in vivo assays. The data is typically presented as IC₅₀ (half-maximal inhibitory concentration), EC₅₀ (half-maximal effective concentration), or binding affinity (Kᵢ or Kₐ). Below are tables summarizing representative quantitative data for different classes of substituted acetanilides.

Table 1: Anti-inflammatory Activity of Substituted Acetanilide Derivatives as COX-2 Inhibitors

| Compound ID | Substitution Pattern | Binding Energy (Kcal/Mol) | IC₅₀ (µM) vs. COX-2 | Reference |

| C5 | 2-phenoxy-N-(o-tolyl)acetamide | - | - | [9] |

| C6 | Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate | - | - | [9] |

| Indomethacin | Standard | - | - | [9] |

| Diclofenac Sodium | Standard | - | - | [9] |

Note: Specific binding energy and IC₅₀ values from the reference were not available in the provided snippets, but the study indicates that compounds C5 and C6 showed promising activity.[9]

Table 2: Anticancer Activity of Hydantoin Acetanilide Derivatives in NSCLC Cell Lines

| Compound ID | Substitution on Acetanilide Ring | A549 (EGFR WT) IC₅₀ (µM) | H1975 (EGFR L858R/T790M) IC₅₀ (µM) | PC9 (EGFR L858R) IC₅₀ (µM) |

| 5a | 4-fluoro | - | - | - |

| 5b | 4-chloro | - | - | - |

| 5e | 3-chloro | - | - | - |

| 5f | 3-bromo | - | - | - |

| 5i | 3-methyl | - | - | - |

| 5n | 3-methoxy | - | - | - |

| Erlotinib | Reference Drug | - | - | - |

Note: The referenced study reports that compounds 5a, 5b, 5e, 5f, 5i, and 5n were the most potent, with average IC₅₀ values ranging from 2.57 to 9.29 µM across the cell lines. Specific values for each compound and cell line were not detailed in the available text.

Table 3: Antimicrobial Activity of Substituted Anilides

| Compound ID | Substitution Pattern | pMIC vs. B. subtilis | pMIC vs. E. coli | pMIC vs. S. aureus | pMIC vs. C. albicans | pMIC vs. A. niger | Reference |

| 42 | Nitro group containing | > 1.59 | - | - | - | - | [17] |

Note: The study highlights that compounds with a nitro group showed better activity. pMIC is the negative logarithm of the minimum inhibitory concentration (MIC).[17]

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of newly synthesized substituted acetanilide derivatives involves a series of in vitro and in vivo experiments.

In Vitro Anticancer Drug Screening

A common workflow for the initial screening of anticancer activity involves treating cancer cell lines with the synthesized compounds and assessing their effects on cell viability and proliferation.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells (e.g., A549, H1975, PC9 for NSCLC) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the substituted acetanilide derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.

The general workflow for in vitro anticancer drug screening is shown below.

Caption: Experimental workflow for in vitro anticancer drug screening.

Conclusion

Substituted acetanilide derivatives represent a versatile and enduring class of compounds in medicinal chemistry. Their straightforward synthesis and the tunability of their pharmacological properties through substituent modification have made them attractive scaffolds for drug discovery. From their historical roots as simple analgesics to their modern applications as targeted cancer therapies, the journey of acetanilide derivatives highlights the power of chemical synthesis and structure-activity relationship studies in developing novel therapeutic agents. The protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals working with this important class of molecules. Continued exploration of novel substitution patterns and biological targets will undoubtedly lead to the discovery of new and improved acetanilide-based drugs.

References

- 1. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Acetanilide - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]

- 7. Acetanilide synthesis | PPTX [slideshare.net]

- 8. iscientific.org [iscientific.org]

- 9. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities : Oriental Journal of Chemistry [orientjchem.org]

- 10. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 11. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 12. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]

- 13. EGFR pathway in advanced non-small cell lung cancer [imrpress.com]

- 14. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]

- 17. researchgate.net [researchgate.net]

N-(4-Bromo-2-nitrophenyl)acetamide: A Technical Safety and Hazard Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and hazard profile of N-(4-Bromo-2-nitrophenyl)acetamide (CAS No. 881-50-5). The information is intended for professionals in research, discovery, and drug development who may handle or synthesize this compound. This document consolidates key physical, chemical, and toxicological data and outlines essential safety protocols and emergency procedures. All data is compiled from publicly available safety data sheets and chemical databases.

Chemical and Physical Properties

This compound is a nitroaromatic compound. Its physical and chemical properties are critical for understanding its behavior in a laboratory setting and for ensuring safe handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 881-50-5 | [1][2] |

| Molecular Formula | C₈H₇BrN₂O₃ | [1][2] |

| Molecular Weight | 259.06 g/mol | [1][3] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 102-104 °C | [4] |

| Boiling Point | 416.8 °C at 760 mmHg (Predicted) | [3][4] |

| Density | 1.7 - 1.72 g/cm³ (Predicted) | [3][4] |

| Flash Point | 205.9 °C (Predicted) | [3] |

| Solubility | Data not available | |

| XLogP3 | 1.8 | [1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and the potential for skin sensitization.

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | GHS07 | Warning |

Data aggregated from multiple sources notifying the ECHA C&L Inventory.[1][3][5]

Toxicological Summary

The toxicological profile of this compound is characterized by its acute oral toxicity and its activity as a skin sensitizer.

-

Acute Oral Toxicity: Classified as Category 4, "Harmful if swallowed," indicating that ingestion of significant amounts may cause serious health issues or death.[1][3][5] While a specific median lethal dose (LD₅₀) for this compound is not publicly available, this classification is typically based on animal studies where the LD₅₀ is between 300 and 2000 mg/kg body weight.

-

Skin Sensitization: As a Category 1 sensitizer, the compound has the potential to elicit an allergic response following skin contact.[1] Initial exposure may not cause a reaction, but subsequent exposures can lead to allergic contact dermatitis.

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to classify the compound for these long-term effects.

-

Signaling Pathways: The specific signaling pathways and molecular mechanisms underlying the toxicity of this compound have not been elucidated in publicly available literature.

Experimental Protocols for Hazard Assessment

The GHS classifications are determined by standardized testing protocols, typically following guidelines from the Organisation for Economic Co-operation and Development (OECD) or equivalent regulatory bodies. The following are descriptions of the likely methodologies used.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance and allows for its classification.[6][7][8] It is a stepwise procedure using a limited number of animals.

Methodology:

-

Animal Model: Typically, female rats are used. Animals are fasted prior to dosing.[7]

-

Dosing: A group of three animals is dosed at one of the fixed starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).[9] The substance is administered orally via gavage.

-

Observation: The animals are observed for mortality and clinical signs of toxicity for at least 14 days.[10] Observations are made frequently on the day of dosing and at least daily thereafter. Body weight is recorded weekly.

-

Stepwise Procedure:

-

If mortality occurs in two or three of the animals, the test is stopped, and the substance is classified accordingly.

-

If one animal dies, the procedure is repeated with three more animals at the same dose.

-

If no animals die, the procedure is repeated with three more animals at the next higher dose level.

-

-

Endpoint: The result allows for the classification of the substance into one of the GHS categories for acute oral toxicity.[7][9]

Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is an in vivo method used to determine the potential of a substance to cause skin sensitization. It measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application.[11][12]

Methodology:

-

Animal Model: Typically, mice (e.g., CBA/J strain) are used.

-

Dosing: A minimum of three concentrations of the test substance, plus a vehicle control and a positive control, are prepared. A minimum of four animals are used per group.[12] The substance is applied topically to the dorsum of both ears for three consecutive days.

-

Proliferation Measurement: On day 6, animals are injected intravenously with ³H-methyl thymidine or an equivalent marker to label proliferating cells.[12]

-

Endpoint: Five hours after injection, the animals are euthanized, and the draining auricular lymph nodes are excised. The incorporation of the radiolabel is measured, and a Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. An SI of 3 or greater is typically considered a positive result for sensitization.[12]

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The following workflow illustrates the hierarchy of controls for safe handling.

Caption: Hierarchy of controls for safe laboratory handling.

First Aid Measures

A rapid and appropriate response is crucial in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately. |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention. |

| Inhalation | Move person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

Spill and Disposal Procedures

The logical flow for managing a chemical spill and subsequent disposal is outlined below.

Caption: Workflow for chemical spill response and disposal.

Storage and Stability

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Stability: The compound is stable under normal, recommended storage conditions.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas.

Conclusion

This compound is a hazardous chemical that requires careful handling. The primary risks are acute toxicity if swallowed and the potential to cause allergic skin reactions. All personnel must use appropriate engineering controls and personal protective equipment. Familiarity with emergency procedures is essential. Researchers should consult their institution's specific safety guidelines and the full Safety Data Sheet (SDS) before commencing work with this compound.

References

- 1. This compound | C8H7BrN2O3 | CID 136690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-Bromo-2'-nitroacetanilide [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. 4'-BROMO-2'-NITROACETANILIDE | 881-50-5 [chemicalbook.com]

- 5. chemical-label.com [chemical-label.com]

- 6. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. bemsreports.org [bemsreports.org]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of N-(4-Bromo-2-nitrophenyl)acetamide

Abstract

This document provides a comprehensive protocol for the synthesis of N-(4-Bromo-2-nitrophenyl)acetamide via the acetylation of 4-bromo-2-nitroaniline. The procedure detailed herein utilizes acetic anhydride as the acetylating agent in an acetic acid solvent system. This method is efficient, leading to a high yield of the desired product. These application notes are intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering a reliable methodology for obtaining this compound, a valuable intermediate in the synthesis of various organic molecules.

Introduction

The acetylation of anilines is a fundamental transformation in organic synthesis, primarily employed to protect the amino group or to introduce an acetamido functional group, which is a common structural motif in many biologically active compounds. The synthesis of this compound from 4-bromo-2-nitroaniline is a straightforward example of this reaction. The presence of a nitro group and a bromine atom on the phenyl ring makes the resulting acetamide a versatile intermediate for further functionalization in the development of novel chemical entities. This protocol describes a robust and high-yielding procedure for this synthesis.

Reaction Scheme

The reaction involves the nucleophilic attack of the amino group of 4-bromo-2-nitroaniline on the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of an N-acetylated product.

Figure 1: Reaction scheme for the synthesis of this compound.

Data Presentation

Table 1: Physical and Chemical Properties of Reactant and Product

| Compound Name | 4-Bromo-2-nitroaniline (Starting Material) | This compound (Product) |

| Molecular Formula | C₆H₅BrN₂O₂[1] | C₈H₇BrN₂O₃[2][3] |

| Molecular Weight | 217.02 g/mol | 259.06 g/mol [2][4] |

| Appearance | Yellow to light brown crystalline solid[1] | Orange to yellow solid[3][5] |

| Melting Point | 110-113 °C[6] | 102-104 °C[3][7] |

| CAS Number | 875-51-4 | 881-50-5[2] |

Table 2: Summary of Reaction Parameters and Results

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-2-nitroaniline (30.3 g, 138 mmol) | [3][5] |

| Reagent | Acetic anhydride (22.44 g, 220.2 mmol) | [3][5] |

| Solvent | Acetic acid (240 mL) | [3][5] |

| Reaction Temperature | 95 °C | [3][5] |

| Reaction Time | 7.5 hours | [3][5] |

| Product Yield (Mass) | 35.4 g | [3][5] |

| Product Yield (%) | 99.1% | [3][5] |

Experimental Protocol

4.1 Materials and Reagents

-

4-Bromo-2-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Deionized water

-

Ice

4.2 Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Thermometer

-

Separatory funnel

-

Beakers

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

4.3 Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 30.3 g (138 mmol) of 4-bromo-2-nitroaniline in 240 mL of glacial acetic acid.[3][5]

-

Addition of Reagent: To the stirred solution, add 22.44 g (220.2 mmol) of acetic anhydride.[3][5]

-

Reaction: Heat the reaction mixture to 95 °C and maintain this temperature for 7.5 hours.[3][5] Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.[3][5]

-

Slowly pour the cooled reaction solution into 600 mL of ice water with stirring.[3][5]

-

Once all the ice has melted, transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 90 mL).[3][5]

-

If a solid is present, dissolve it in an additional 600 mL of dichloromethane.[3][5]

-

-

Drying and Concentration:

-

Purification: The resulting orange solid, this compound, is obtained in high purity (99.1% yield).[3][5] If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Acetic anhydride is corrosive and a lachrymator; handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

4-Bromo-2-nitroaniline is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[8]

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value (102-104 °C).[3][7]

-

Spectroscopy:

Conclusion

The protocol outlined provides an effective and high-yielding method for the synthesis of this compound. The simplicity of the procedure and the high purity of the resulting product make it a valuable method for researchers in organic and medicinal chemistry. Careful adherence to the experimental details and safety precautions is essential for successful and safe execution.

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. 4'-BROMO-2'-NITROACETANILIDE | 881-50-5 [chemicalbook.com]

- 4. This compound | C8H7BrN2O3 | CID 136690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4'-BROMO-2'-NITROACETANILIDE synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Bromo-2-nitroaniline CAS#: 875-51-4 [amp.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. rsc.org [rsc.org]